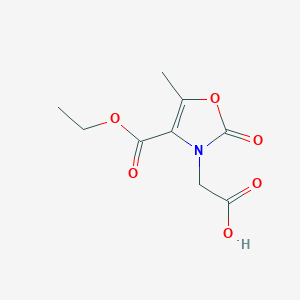
Ethyl 3-(2-bromoethyl)-5-methyl-2-oxo-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-bromoethyl)-5-methyl-2-oxo-1,3-oxazole-4-carboxylate: is a chemical compound belonging to the oxazole class of heterocyclic aromatic organic compounds This compound features a bromoethyl group attached to the third position of the oxazole ring, a methyl group at the fifth position, and a carboxylate ester group at the fourth position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 2-bromoethanol, 5-methyl-2-oxo-1,3-oxazole-4-carboxylic acid, and ethyl alcohol.
Reaction Conditions: The reaction involves esterification, where the carboxylic acid group reacts with ethyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions to form the ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reactants are mixed in a reactor, heated, and maintained under controlled conditions to ensure the completion of the reaction.
Purification: The crude product is purified through recrystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: The bromoethyl group can be oxidized to form a corresponding bromoethyl alcohol derivative.
Reduction: The carboxylate ester group can be reduced to form the corresponding alcohol.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium iodide (KI) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Bromoethyl alcohol derivatives.
Reduction Products: Corresponding alcohols.
Substitution Products: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex oxazole derivatives. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the modulation of biological processes and pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-bromopropionate: Similar structure but with a propionate group instead of a methyl group.
Ethyl bromoacetate: Similar ester group but without the oxazole ring.
3-(2-Bromoethyl)indole: Similar bromoethyl group but with an indole ring instead of oxazole.
Uniqueness: Ethyl 3-(2-bromoethyl)-5-methyl-2-oxo-1,3-oxazole-4-carboxylate is unique due to its combination of the oxazole ring, bromoethyl group, and carboxylate ester group, which provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl 3-(2-bromoethyl)-5-methyl-2-oxo-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO4/c1-3-14-8(12)7-6(2)15-9(13)11(7)5-4-10/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYPMGXAFRVKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)N1CCBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
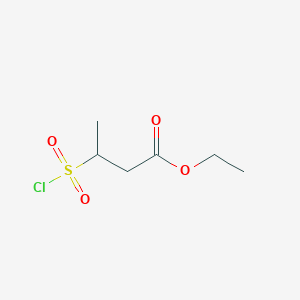
![Ethyl 2-[5-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B8046559.png)
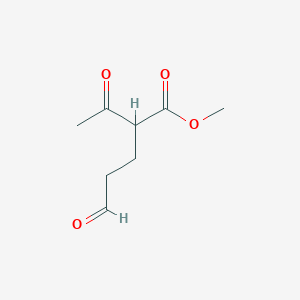
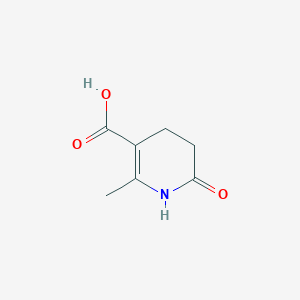
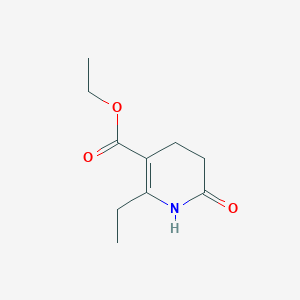
![2-Aza-spiro[4.6]undecane-3-thione](/img/structure/B8046600.png)
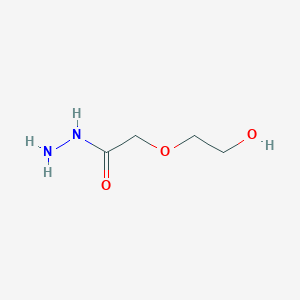
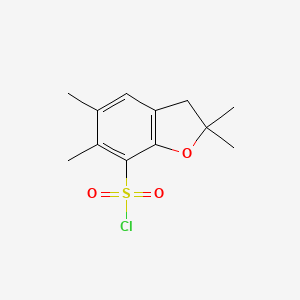
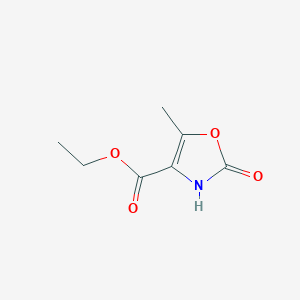
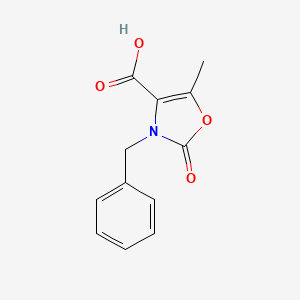

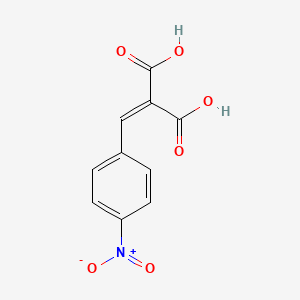
![N-[4-(2-aminoethyl)phenyl]-2,4-dinitroaniline](/img/structure/B8046650.png)
